2-({[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-({[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile typically involves multiple stepsThe reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the triazine or pyridine rings .
Scientific Research Applications
2-({[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-({[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and pyridine-containing molecules, such as:
- 2-Amino-4-(dimethylamino)-6-methyl-1,3,5-triazine
- 4-(Diethylamino)-6-isopropyl-2-pyrimidinyl derivatives
- Various thiazole and thiophene derivatives .
Uniqueness
What sets 2-({[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H17N7S |
---|---|
Molecular Weight |
315.40 g/mol |
IUPAC Name |
2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H17N7S/c1-8-5-9(2)17-12(10(8)6-15)22-7-11-18-13(16)20-14(19-11)21(3)4/h5H,7H2,1-4H3,(H2,16,18,19,20) |
InChI Key |
PQXXXTXJGGNLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=NC(=NC(=N2)N(C)C)N)C |
Origin of Product |
United States |
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